molecular formula C10H6BrClO2S B2815880 Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate CAS No. 438194-62-8

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B2815880
CAS No.: 438194-62-8
M. Wt: 305.57
InChI Key: WIUQXEWEHZPEDL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the compound enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene derivative. One common method includes the following steps:

    Bromination: A benzothiophene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

    Esterification: The resulting 6-bromo-3-chloro-1-benzothiophene is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to remove the halogen atoms or to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted benzothiophenes with various functional groups.

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Dehalogenated benzothiophenes and alcohol derivatives.

Scientific Research Applications

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-3-chloropyrazine-2-carboxylate
  • Methyl 3-bromo-6-chloropyrazine-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern on the benzothiophene core. The combination of bromine and chlorine atoms at the 6- and 3-positions, respectively, along with the ester group at the 2-position, provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized properties.

Properties

IUPAC Name

methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUQXEWEHZPEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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